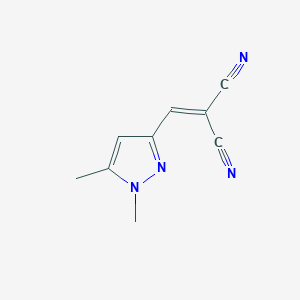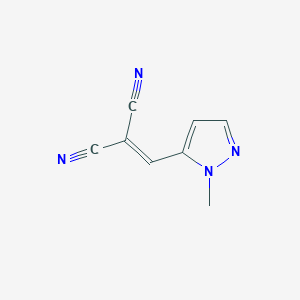
1-CYANO-2-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)VINYL CYANIDE
Overview
Description
1-CYANO-2-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)VINYL CYANIDE is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methylene group attached to the pyrazole ring and two cyano groups attached to the methylene carbon. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-CYANO-2-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)VINYL CYANIDE typically involves the reaction of 1,5-dimethylpyrazole with malononitrile in the presence of a suitable base. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or methanol. The base, often sodium ethoxide or potassium carbonate, facilitates the deprotonation of malononitrile, which then reacts with the pyrazole derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
1-CYANO-2-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)VINYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides of the pyrazole derivative.
Reduction: Reduced derivatives with hydrogenated cyano groups.
Substitution: Substituted pyrazole derivatives with amine or alcohol groups.
Scientific Research Applications
1-CYANO-2-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)VINYL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various pyrazole-based compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-CYANO-2-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)VINYL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the specific biological context and the target molecules involved. For example, in antimicrobial applications, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethylpyrazole: A simpler pyrazole derivative without the methylene and cyano groups.
3,5-Dimethylpyrazole: Another pyrazole derivative with different substitution patterns.
1,3,5-Trimethylpyrazole: A pyrazole derivative with three methyl groups attached to the ring.
Uniqueness
1-CYANO-2-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)VINYL CYANIDE is unique due to the presence of both methylene and cyano groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[(1,5-dimethylpyrazol-3-yl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c1-7-3-9(12-13(7)2)4-8(5-10)6-11/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNQVUKXWSRBSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C=C(C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2,4-dichlorobenzamide](/img/structure/B4360272.png)
![2,4-dichloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzamide](/img/structure/B4360276.png)
![4-[(2,4-dichlorobenzoyl)amino]-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4360286.png)
METHANONE](/img/structure/B4360293.png)
![4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-{3-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4360302.png)
![METHYL 1-({[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE](/img/structure/B4360306.png)
amine; oxalic acid](/img/structure/B4360318.png)
![1-CYANO-2-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}VINYL CYANIDE](/img/structure/B4360327.png)
![2-({5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLENE)MALONONITRILE](/img/structure/B4360329.png)
![[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]malononitrile](/img/structure/B4360330.png)
![1-CYANO-2-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]VINYL CYANIDE](/img/structure/B4360333.png)
![1-CYANO-2-{5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}VINYL CYANIDE](/img/structure/B4360348.png)

![4-[({5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4360372.png)
